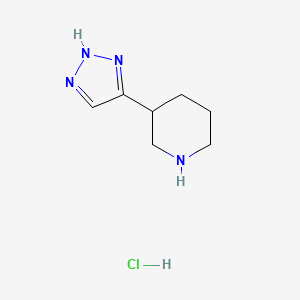

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride

Description

Background and Significance of Triazole-Piperidine Derivatives

Triazole-piperidine hybrids represent a critical class of heterocyclic compounds in modern medicinal chemistry, combining the pharmacophoric advantages of both triazole and piperidine moieties. The triazole ring, a five-membered aromatic system containing three nitrogen atoms, is renowned for its ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, which enhance binding affinity to biological targets. Piperidine, a six-membered saturated heterocycle with one nitrogen atom, contributes conformational flexibility and improved pharmacokinetic properties, such as membrane permeability and metabolic stability.

The fusion of these structural motifs has led to compounds with broad-spectrum biological activities. For instance, piperidine-based 1,2,3-triazolylacetamide derivatives demonstrate potent antifungal activity against multidrug-resistant Candida auris by inducing apoptosis and cell cycle arrest. Similarly, triazole-piperidine hybrids have shown promise in anticancer drug development due to their ability to modulate enzyme activity and disrupt cellular proliferation pathways. The structural versatility of these derivatives allows for precise tuning of electronic and steric properties, making them invaluable scaffolds in rational drug design.

Overview of 1,2,3-Triazole-Containing Compounds in Medicinal Chemistry

1,2,3-Triazoles have emerged as privileged structures in drug discovery owing to their synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and robust stability under physiological conditions. Their isosteric resemblance to amide bonds enables them to mimic peptide linkages while resisting enzymatic degradation, a feature exploited in protease inhibitors and antimicrobial agents. Notable examples include:

- Cefatrizine : A cephalosporin antibiotic incorporating a 1,2,3-triazole moiety to enhance β-lactamase resistance.

- Tazobactam : A triazole-containing β-lactamase inhibitor used in combination therapies for bacterial infections.

Recent advances highlight the role of 1,2,3-triazoles in addressing drug resistance. For example, structural modifications at the 1-, 4-, and 5-positions of the triazole ring have yielded derivatives with improved target specificity and reduced off-site toxicity. These compounds often exhibit synergistic effects when conjugated with other pharmacophores, such as piperidine, enabling multitarget engagement in complex diseases like cancer and fungal infections.

Rationale for Academic Investigation of 3-(1H-1,2,3-Triazol-5-yl)piperidine Hydrochloride

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride is a structurally unique compound characterized by the direct fusion of a 1,2,3-triazole ring at the 3-position of the piperidine scaffold. This configuration confers several advantages:

- Enhanced Solubility : The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo bioavailability studies.

- Dual Pharmacophoric Activity : The triazole moiety may interact with enzymatic active sites (e.g., cytochrome P450 enzymes), while the piperidine ring contributes to membrane penetration and target engagement.

- Synthetic Modularity : The compound serves as a versatile intermediate for generating libraries of derivatives via N-alkylation, acylation, or cross-coupling reactions.

Academic interest in this compound stems from its potential to address unmet therapeutic needs, such as overcoming efflux pump-mediated resistance in fungal pathogens and modulating dysregulated signaling pathways in cancer. Preliminary studies on analogous structures have demonstrated low cytotoxicity profiles and high selectivity indices, underscoring its translational potential.

Scope and Objectives of the Research Article

This review systematically evaluates the current scientific knowledge on 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride, with the following objectives:

- Synthetic Methodology : Analyze reported synthetic routes, including yield optimization and regioselectivity challenges.

- Structure-Activity Relationships (SAR) : Investigate how substitutions on the triazole and piperidine rings influence biological activity.

- Therapeutic Potential : Assess preclinical findings in antimicrobial, anticancer, and central nervous system (CNS) drug discovery.

The scope of this article is limited to chemical synthesis, molecular interactions, and in vitro pharmacological studies, excluding clinical trial data or toxicological assessments.

Table 1: Key Structural Features of 3-(1H-1,2,3-Triazol-5-yl)piperidine Hydrochloride

| Feature | Description |

|---|---|

| Molecular Formula | C₇H₁₂ClN₅ |

| Molecular Weight | 201.66 g/mol |

| Hybridization | sp³ (piperidine nitrogen), sp² (triazole nitrogens) |

| Solubility | High solubility in polar solvents (e.g., water, DMSO) due to hydrochloride |

| Pharmacophoric Sites | Triazole N2/N3 (hydrogen bond acceptors), Piperidine N1 (basic center) |

Properties

Molecular Formula |

C7H13ClN4 |

|---|---|

Molecular Weight |

188.66 g/mol |

IUPAC Name |

3-(2H-triazol-4-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;/h5-6,8H,1-4H2,(H,9,10,11);1H |

InChI Key |

PRLLNSYGIAHNIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NNN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-1,2,3-triazol-5-yl)piperidine hydrochloride generally involves two key steps:

- Formation of the 1,2,3-triazole ring via azide-alkyne Huisgen cycloaddition ("click reaction").

- Introduction or functionalization of the piperidine moiety, often as a hydrochloride salt to improve stability and solubility.

Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry")

This reaction is the cornerstone for synthesizing 1,2,3-triazole rings and is widely used due to its high efficiency, regioselectivity, and mild reaction conditions.

- Procedure : An azide-functionalized piperidine derivative is reacted with a terminal alkyne under copper(I) catalysis, commonly generated in situ from copper(II) sulfate and sodium ascorbate.

- Solvent system : A mixture of tetrahydrofuran (THF) and water (1:1) is typical.

- Conditions : Room temperature stirring for 12 hours is standard.

- Purification : Post-reaction, the mixture is concentrated and purified by flash chromatography with hexane/ethyl acetate mixtures.

This method yields the 1,4-disubstituted 1,2,3-triazole ring attached to the piperidine scaffold with high purity (>95%) as confirmed by HPLC and mass spectrometry.

Functionalization of Piperidine and Salt Formation

- Piperidine derivatives are often functionalized at the 4-position with the triazole substituent.

- The hydrochloride salt form is typically prepared by acidification with hydrochloric acid (1 M), followed by solvent removal and recrystallization.

- This salt formation enhances the compound’s stability and handling properties for pharmaceutical applications.

Summary of Key Preparation Data

Analytical and Purity Considerations

- Analytical HPLC with UV detection at 254 nm is standard for purity assessment.

- Mass spectrometry (ESI-HRMS) confirms molecular weight and structure.

- NMR spectroscopy (1H NMR) is used to verify the chemical environment of the triazole and piperidine protons.

- Purity levels above 95% are routinely achieved with the click chemistry approach.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

Substitution: Both the triazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced forms of the triazole or piperidine rings.

Scientific Research Applications

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride features a piperidine ring with a 1H-1,2,3-triazole moiety, belonging to the triazole class of five-membered heterocycles containing three nitrogen atoms. The triazole group contributes to the compound's biological activity and chemical versatility, while the hydrochloride form enhances water solubility, making it useful in medicinal chemistry. Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions, with subsequent functionalization possible on the piperidine or triazole rings to modify substituents or enhance biological activity.

Applications

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride and its derivatives have various applications, particularly in medicinal chemistry, due to their diverse biological activities .

Biological Activities:

- Antimicrobial, Antifungal, Anticancer, and Anti-inflammatory Effects: Compounds containing the 1H-1,2,3-triazole core have demonstrated a range of biological activities.

- Enzyme Inhibition: 3-(1H-1,2,3-triazol-5-yl)piperidine hydrochloride can potentially inhibit enzymes and pathways relevant to disease processes. Triazole derivatives can interact with biological targets like carbonic anhydrase and receptors involved in inflammation and metabolic disorders .

- Inhibitors of Soluble Epoxide Hydrolase: 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide, a related compound, has been identified as an inhibitor of soluble epoxide hydrolase. The triazine heterocycle is crucial for high potency and P450 selectivity .

Specific Research Examples:

- Antifungal Drugs: Piperidine-based 1,2,3-triazolylacetamide derivatives have been synthesized and tested for antifungal activity against Candida auris . Certain derivatives induce apoptotic cell death and cell cycle arrest in C. auris, showing potential as antifungal candidates .

- c-Met Kinase Inhibitors: 1H-1,2,3-triazolo[4,5-b]pyrazines have gained interest in medicinal chemistry as selective c-Met inhibitors, with potential applications in cancer treatment .

- Pharmaceutical Applications: Piperidine derivatives are used in pharmaceuticals, agrochemicals, and natural products. Examples of drugs with a piperidine nucleus include nesina (anti-diabetic), methylphenidate (for concentration), risperdal (for bipolar disorder and schizophrenia), and tofacitinib (for autoimmune diseases) .

Interaction Studies:

- Molecular Docking Simulations and Enzyme Inhibition Assays: These techniques are used to understand the mechanism of action of 3-(1H-1,2,3-triazol-5-yl)piperidine hydrochloride, elucidating its interactions with proteins or enzymes. Modifications on the triazole ring can significantly alter binding affinities and biological activities.

Table of Related Compounds and Their Features

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors to exert its effects. The triazole ring can bind to metal ions or other active sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Heterocycle Diversity

- Triazole vs. Oxadiazole : The target compound’s 1,2,3-triazole group offers distinct hydrogen-bonding capabilities compared to the 1,2,4-oxadiazole derivatives (e.g., ). Oxadiazoles are often used as bioisosteres for carboxylic acids or esters, enhancing metabolic stability and lipophilicity .

- Tetrazole Analogues : The tetrazole-containing analogue () exhibits higher acidity (pKa ~4.5–5.5) due to the tetrazole ring, which may influence ionization and bioavailability under physiological conditions .

Substituent Effects

- Electron-Withdrawing Groups : The methylsulfonylmethyl substituent in increases polarity and may enhance solubility, whereas the ethyl group in contributes to lipophilicity .

- Ring Size Variations : describes a triazole-azetidine hybrid (azetidine: 4-membered ring), which likely exhibits greater ring strain and altered pharmacokinetics compared to the 6-membered piperidine .

Research Findings and Trends

- Synthetic Methods : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is a robust route for triazole-piperidine synthesis, as demonstrated in .

- Structural Analysis : SHELX software () is widely used for crystallographic refinement, ensuring accurate structural characterization of such compounds .

Biological Activity

3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride is a compound that integrates a piperidine ring with a 1H-1,2,3-triazole moiety. This combination is significant due to the biological activities attributed to triazole derivatives, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The hydrochloride form enhances the compound's solubility, making it suitable for various medicinal applications.

Chemical Structure and Properties

The molecular formula of 3-(1H-1,2,3-triazol-5-yl)piperidine hydrochloride is CHClN. The presence of the triazole ring contributes to its biological reactivity and interaction with various biological targets.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Triazole Ring | Five-membered heterocycle with three nitrogen atoms |

| Piperidine Ring | Six-membered saturated ring |

| Hydrochloride Form | Enhances water solubility |

Antimicrobial Activity

Research has shown that 3-(1H-1,2,3-triazol-5-yl)piperidine hydrochloride exhibits significant antimicrobial properties. Triazole derivatives are known to inhibit the growth of various bacterial and fungal strains. In particular, studies have indicated that modifications on the triazole ring can enhance binding affinities to microbial targets.

Anticancer Effects

The compound has been evaluated for its anticancer potential against several cell lines. For instance, studies involving pancreatic cancer cell lines demonstrated that derivatives of triazoles can inhibit cell proliferation effectively. The mechanism often involves interference with critical pathways in cancer cell metabolism.

Case Study: Pancreatic Cancer

In a recent study, a library of triazole-based compounds was synthesized and screened against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. The results indicated that specific modifications to the triazole structure significantly increased cytotoxicity against these cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of 3-(1H-1,2,3-triazol-5-yl)piperidine hydrochloride have also been documented. Triazole compounds are known to modulate inflammatory pathways by acting on various receptors involved in inflammation processes. For example, molecular docking studies suggest that this compound may interact with receptors like P2Y14, which are implicated in inflammatory responses .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. Certain analogs demonstrated the ability to inhibit viral replication significantly . The mechanisms underlying this activity often involve disruption of viral entry or replication processes.

The biological activity of 3-(1H-1,2,3-triazol-5-yl)piperidine hydrochloride can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes relevant to disease processes.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in inflammation and metabolic disorders.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in disease pathways |

| Receptor Modulation | Alters receptor activity affecting inflammation and metabolism |

Q & A

Basic: What are the common synthetic routes for preparing 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride, and what analytical methods are recommended for confirming its purity and structural integrity?

Answer:

Synthesis typically involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by piperidine functionalization and hydrochloride salt formation. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-(1H-1,2,3-triazol-5-yl)piperidine-1-carboxylate) are deprotected using HCl to yield the final compound .

Analytical validation:

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .

- Structural confirmation : Employ H/C NMR to verify proton/carbon environments (e.g., triazole C-H at δ ~7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic: How should researchers handle stability and storage conditions for 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride to ensure experimental reproducibility?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation .

- Handling : Work under dry nitrogen in a glovebox to minimize moisture absorption. Pre-dry solvents (e.g., acetonitrile, DMF) over molecular sieves before use in reactions .

- Stability monitoring : Perform periodic NMR or LC-MS checks to detect decomposition (e.g., triazole ring opening or HCl loss) .

Advanced: What strategies are effective in resolving contradictions between computational binding predictions and experimental IC50 values for triazolyl-piperidine derivatives in receptor studies?

Answer:

- Validation steps :

- Reassess computational models using explicit solvent molecular dynamics to account for solvation effects .

- Conduct radioligand displacement assays (e.g., H-labeled antagonists) to validate binding affinities under controlled ionic strength/pH conditions .

- Check compound purity (>95% via HPLC) to rule out impurity-driven artifacts .

- Case study : Discrepancies in serotonin receptor binding may arise from protonation state differences; use pH-adjusted buffers during assays .

Advanced: How can SHELX-based crystallographic refinement protocols be optimized for triazolyl-piperidine complexes exhibiting static disorder or twinning?

Answer:

- Disorder handling : In SHELXL, split the model into partial occupancy components (e.g., using PART instructions) and apply restraints (SIMU, DELU) to stabilize geometry .

- Twinning : For hemihedral twinning, use the TWIN/BASF commands with HKLF5 data. Refine twin fractions iteratively, starting from a BASF value of 0.1–0.3 .

- Validation : Check Rint (>0.05 suggests twinning) and validate with the Rfree gap (<5% difference) .

Advanced: What in vitro assays are most appropriate for evaluating the pharmacokinetic properties of 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride derivatives?

Answer:

- Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Plasma protein binding : Apply ultrafiltration or equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) with spiked plasma (1–10 µM compound) .

- Membrane permeability : Perform Caco-2 cell monolayers assays under pH 7.4/6.5 conditions; calculate apparent permeability (Papp) .

Advanced: How can researchers address low reproducibility in biological activity assays caused by batch-to-batch variability in 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride synthesis?

Answer:

- Quality control : Implement in-process monitoring (e.g., reaction aliquots analyzed by TLC or LC-MS) to ensure consistent intermediates .

- Purification : Use preparative HPLC with a standardized gradient (e.g., 5–95% acetonitrile in water over 20 minutes) to isolate high-purity batches .

- Reference standards : Characterize a "gold standard" batch via H NMR, HRMS, and elemental analysis; use it for cross-batch comparisons .

Basic: What safety precautions are critical when handling 3-(1H-1,2,3-Triazol-5-yl)piperidine hydrochloride in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

- First aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.